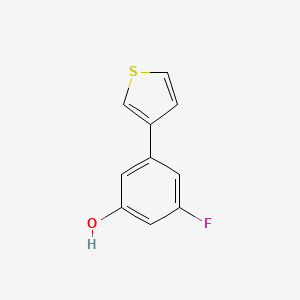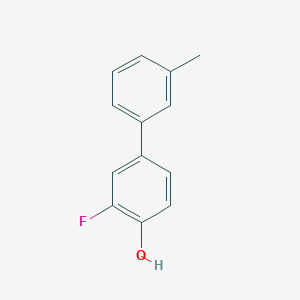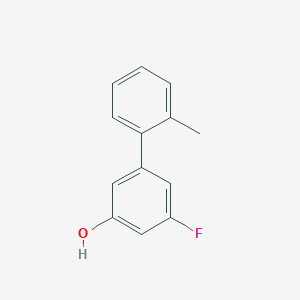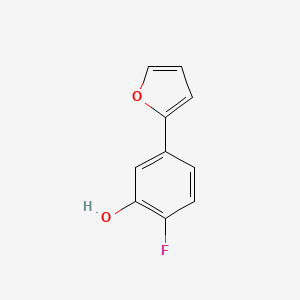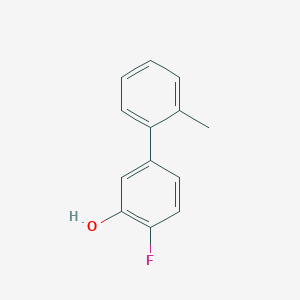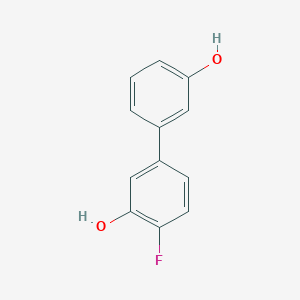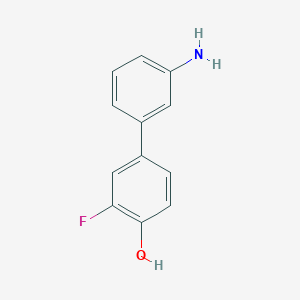
5-(3-Cyanophenyl)-2-fluorophenol, 95%
Descripción general
Descripción
5-(3-Cyanophenyl)-2-fluorophenol (95%) is a compound with a wide range of scientific applications, including synthesis, research, and medical applications. It is an aromatic compound with a phenol group at the para position of the benzene ring and a fluorine atom at the ortho position. This compound has unique properties that make it useful in a variety of applications, including its ability to form strong hydrogen bonds and its low reactivity.
Aplicaciones Científicas De Investigación
5-(3-Cyanophenyl)-2-fluorophenol (95%) is used in a variety of scientific research applications, including organic synthesis, spectroscopy, and chromatography. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It is also used as a reagent in spectroscopic and chromatographic techniques, such as NMR and HPLC. Additionally, it is used as a fluorescent marker in cell imaging and fluorescence microscopy.
Mecanismo De Acción
The mechanism of action of 5-(3-Cyanophenyl)-2-fluorophenol (95%) is not fully understood. However, it is believed to interact with proteins, enzymes, and other molecules in the body to produce a variety of effects. It is thought to act as an agonist at certain receptors, and it is believed to be involved in the regulation of cell signaling pathways. Additionally, it is thought to be involved in the regulation of gene expression and the metabolism of drugs.
Biochemical and Physiological Effects
5-(3-Cyanophenyl)-2-fluorophenol (95%) has a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity, and it has been used as an antimicrobial agent in food and cosmetic products. Additionally, it has been shown to have antioxidant activity, and it has been used as an antioxidant in food and cosmetic products. It has also been shown to have anti-inflammatory activity, and it has been used as an anti-inflammatory agent in pharmaceuticals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Cyanophenyl)-2-fluorophenol (95%) has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively non-toxic and has low reactivity, making it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive and widely available, making it a cost-effective reagent. One limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable and can react with other compounds, making it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 5-(3-Cyanophenyl)-2-fluorophenol (95%). One potential direction is to explore its use in the development of new drugs and therapeutics. Additionally, it could be used to develop new fluorescent markers for cell imaging and fluorescence microscopy. It could also be used to develop new methods for organic synthesis, spectroscopy, and chromatography. Finally, it could be used to explore its potential as an antimicrobial, antioxidant, and anti-inflammatory agent in food and cosmetic products.
Métodos De Síntesis
5-(3-Cyanophenyl)-2-fluorophenol (95%) can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol in the presence of a base, such as sodium hydroxide, to produce an ether. The Grignard reaction involves the reaction of a Grignard reagent, such as magnesium ethoxide, with an aldehyde or ketone to produce an alcohol. The Ullmann reaction involves the reaction of an aromatic halide with an organometallic reagent, such as zinc, to produce an aromatic compound.
Propiedades
IUPAC Name |
3-(4-fluoro-3-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVPOUYTQCVKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684104 | |
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-56-4 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 4′-fluoro-3′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262003-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


